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molecular formula C6H9NO4S B7767886 Aniline sulphate CAS No. 2424-53-5

Aniline sulphate

Cat. No. B7767886
M. Wt: 191.21 g/mol
InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N
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Patent
US07157563B2

Procedure details

A 5 liter flask surrounded by an ice bath is charged with 300 grams of ice and 50 grams of water. The mixture is stirred and 130 grams of sulfuric acid 96% is added, followed by 100 grams of aniline, and a white dispersion of aniline sulfate is formed. The mixture is then cooled by ice addition to −5° C. and diazotized below 3° C. by the addition of 190 grams of a 40% aqueous sodium nitrite solution. The mixture is stirred until all white specks of aniline sulfate have dissolved into a clear solution. After an approximate five minute stir, unreacted nitrite ion is eliminated by the addition of small amounts of sulfamic acid. To the diazo, 140 grams of 2 methoxy 5 methylaniline is added, while the temperature is allowed to rise to 5–10° C. After 15 minutes of stirring, a sufficient volume of a 30% solution of sodium acetate is added to raise the pH of the reaction to 3.5. The reaction is stirred for 4 hours at 10–12° C. allowing for the essentially complete azo coupling. Next, 600 grams of xylene is now added followed by 110 grams of concentrated sulfuric acid. After a few minutes of stirring, the aminoazo compound is diazotized at 20–25° C. by the addition of 200 grams of a 40% sodium nitrite solution. A positive test for nitrite is maintained for 10 minutes then eliminated with sulfamic acid.
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter flask surrounded by an ice bath

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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